molecular formula C10H17N3O2 B12336205 methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate CAS No. 1150617-79-0

methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B12336205
CAS No.: 1150617-79-0
M. Wt: 211.26 g/mol
InChI Key: GGAQTHYIYGBTGE-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring . The reaction conditions are often mild enough to tolerate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The process might include steps such as refluxing the reaction mixture, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

1150617-79-0

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 3-amino-2-methyl-5-(2-methylpropyl)imidazole-4-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-6(2)5-8-9(10(14)15-4)13(11)7(3)12-8/h6H,5,11H2,1-4H3

InChI Key

GGAQTHYIYGBTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1N)C(=O)OC)CC(C)C

Origin of Product

United States

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